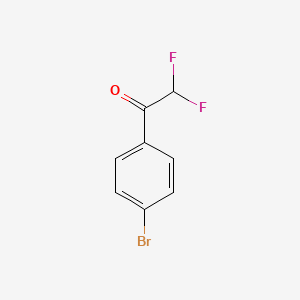
1-(4-溴苯基)-2,2-二氟乙酮
描述
Synthesis Analysis
The synthesis of compounds related to 1-(4-Bromophenyl)-2,2-difluoroethanone involves various strategies, including the use of fluorinated synthons and coupling reactions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction . Similarly, 2-bromo-3,3,3-trifluoropropene (BTP) was used in photocatalytic defluorinative reactions with N-aryl amino acids to generate gem-difluoro vinyl radicals for radical cyclization, leading to the formation of tetrahydroquinolines . Additionally, 1,3-dibromo-1,1-difluoro-2-propanone served as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles . These methods demonstrate the versatility of bromo- and difluoro-containing compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of bromo- and difluoro-containing compounds can be quite complex. For example, the crystal structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide revealed a puckered four-membered ring with specific cis- and trans-relations between substituents . In another study, the crystal structure of a quinoline dione derivative showed a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring, with non-classical hydrogen bonds and π-π interactions present . These studies highlight the diverse conformations and interactions that can occur in bromo- and difluoro-substituted compounds.
Chemical Reactions Analysis
The chemical reactivity of bromo- and difluoro-substituted compounds allows for various transformations. The synthesis of polyimides from a fluorinated diamine monomer indicates that these compounds can undergo polymerization reactions to form materials with desirable properties such as solubility in polar organic solvents and good thermal stability . The photocatalytic reaction involving BTP and N-aryl amino acids demonstrates the potential for creating complex cyclic structures through radical cyclization . Moreover, the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for thiazole synthesis shows the utility of these compounds in constructing heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and difluoro-substituted compounds are influenced by their molecular structure. The fluorinated polyimides derived from the novel diamine monomer exhibited high glass transition temperatures and excellent mechanical properties, making them suitable for high-performance applications . The crystallographic analysis of the phosphetanium bromide and the quinoline dione derivative provided insights into the solid-state properties of these compounds, such as conformation and intermolecular interactions . Furthermore, the synthesis of flexible polyethers based on conformational isomerism showed that the phase transition temperatures and thermodynamic parameters of these materials are affected by the substituents, with a trend observed in the breadth of the molecules .
科学研究应用
-
Antimicrobial and Antiproliferative Agents
- Field : Pharmacology
- Application : The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and anticancer activities .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
DNA Binding Molecules
- Field : Biochemistry
- Application : The compound is used in the synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine, which is expected to show strong DNA binding affinity .
- Method : The synthetic route employed to make 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride involved base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .
- Results : The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield. This compound was converted into the corresponding tris-nitrile, which was then transformed into the tricationic target compound .
-
Synthesis of Quinazoline Derivatives
- Field : Organic Chemistry
- Application : 4-Bromophenethyl alcohol, a compound related to “1-(4-Bromophenyl)-2,2-difluoroethanone”, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Method : The specific synthetic route and experimental procedures were not detailed in the source .
- Results : The synthesized quinazoline derivative could potentially have various applications in medicinal chemistry, although specific results or outcomes were not provided .
-
Synthesis of Bromophenol Derivatives
- Field : Organic Chemistry
- Application : 4-Bromophenol, another compound related to “1-(4-Bromophenyl)-2,2-difluoroethanone”, is used in the synthesis of various organic compounds .
- Method : The specific synthetic route and experimental procedures were not detailed in the source .
- Results : The synthesized bromophenol derivatives could potentially have various applications in medicinal chemistry, although specific results or outcomes were not provided .
-
Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
- Field : Organic Chemistry
- Application : 4-Bromophenethyl alcohol, a compound related to “1-(4-Bromophenyl)-2,2-difluoroethanone”, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Method : The specific synthetic route and experimental procedures were not detailed in the source .
- Results : The synthesized quinazoline derivative could potentially have various applications in medicinal chemistry, although specific results or outcomes were not provided .
-
Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Field : Pharmacology
- Application : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results : The synthesized derivatives have shown promising antimicrobial and anticancer activities .
属性
IUPAC Name |
1-(4-bromophenyl)-2,2-difluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULWQWKDUPKRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570798 | |
| Record name | 1-(4-Bromophenyl)-2,2-difluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2,2-difluoroethanone | |
CAS RN |
173974-88-4 | |
| Record name | 1-(4-Bromophenyl)-2,2-difluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173974-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2,2-difluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)-2,2-difluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

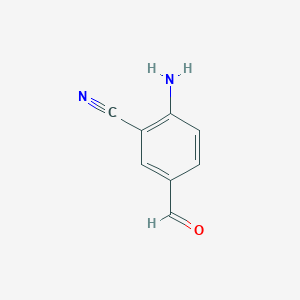
![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)
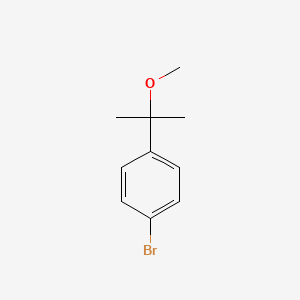
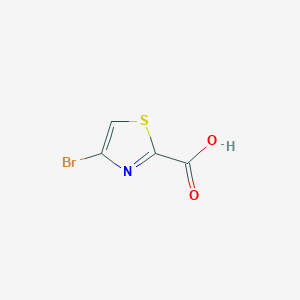
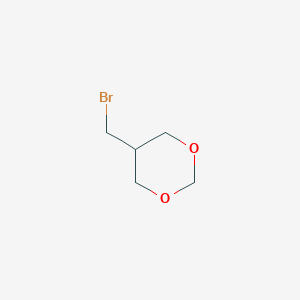
![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)
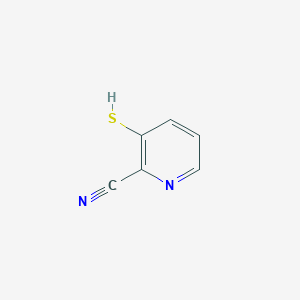
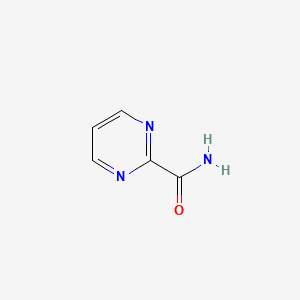
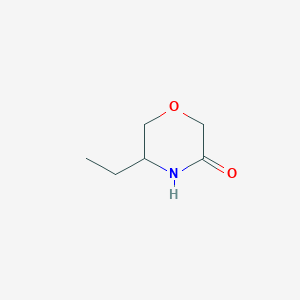
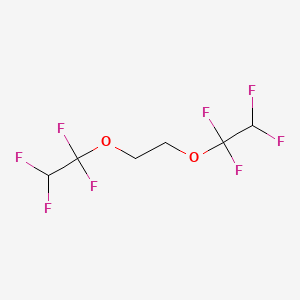
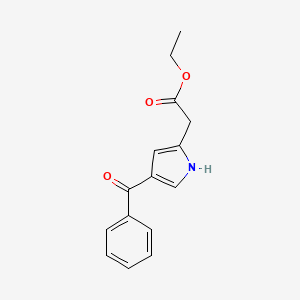
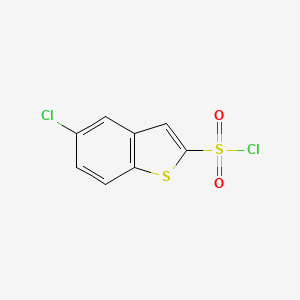

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)